Cangrelor tetrasodium

Overview

Description

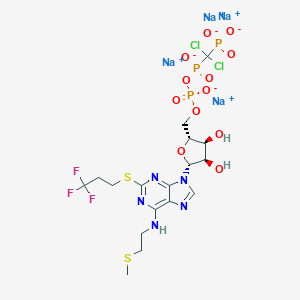

Cangrelor tetrasodium is a reversible, direct-acting P2Y12 receptor antagonist and adenosine triphosphate (ATP) analog approved by the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) in 2015 for the prevention of thrombotic cardiovascular events during percutaneous coronary intervention (PCI) . Its chemical structure (C₁₇H₂₁Cl₂F₃N₅Na₄O₁₂P₃S₂; molecular weight: 864.29) includes a purine core linked to a phosphorylated chain, stabilized in its tetrasodium salt form via coordination with sodium cations . The tetrasodium formulation ensures solubility and conformational stability in aqueous environments, critical for its rapid antiplatelet effects (onset within 2 minutes) and short half-life (~3–6 minutes) .

Cangrelor binds competitively to the orthosteric site of the P2Y12 receptor, mimicking ADP to block platelet activation and aggregation . Unlike oral P2Y12 inhibitors, it is administered intravenously, making it ideal for acute settings where immediate platelet inhibition is required .

Preparation Methods

Synthetic Pathways for Cangrelor Tetrasodium

Morpholine-Mediated Coupling Route (US20190241606A1)

The patented method begins with compound SM1 (2-(propylthio)adenosine derivative), which undergoes phosphorylation using phosphorus oxychloride in acetonitrile/water at −10°C to 0°C for 14–21 hours . The intermediate M1 is precipitated without column purification, achieving >95% yield. Subsequent coupling with morpholine in tert-butanol/water at 80°C for 3–4 hours forms M2 , a critical intermediate .

Key reaction parameters:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Phosphorylation | POCl₃ | MeCN/H₂O | −10–0°C | 14–21h | 95% |

| Morpholine coupling | DCC | t-BuOH/H₂O | 80°C | 3–4h | 89% |

Dicyclohexylcarbodiimide (DCC) facilitates the coupling, producing dicyclohexylurea (DCU) as a byproduct, which is removed via filtration . The process eliminates column purification at multiple stages, reducing production time by 40% compared to traditional methods .

Clodronic Acid-Based Salt Exchange (WO2019114674A1)

An alternative route reacts M2 with clodronic acid (dichloromethylene bisphosphonic acid) in the presence of triethylamine (TEA) and 4,5-dicyanoimidazole (DCI) . The reaction proceeds at 25°C for 12 hours, followed by ammonium hydroxide quenching to form cangrelor tetraammonium. Salt exchange with sodium hydroxide yields the tetrasodium form with 98.5% purity .

Critical purification steps :

-

HP20SS resin chromatography : Elution with methanol/water (3:7 v/v) removes residual DCI and ammonium salts .

-

Lyophilization : Freeze-drying in MeCN/MeOH (1:1) produces an amorphous powder meeting EMA specifications for hygroscopicity .

Stepwise Process Optimization

Solvent Systems for Precipitation

Patent data reveal solvent combinations critical for intermediate isolation:

| Intermediate | Optimal solvent system | Purity |

|---|---|---|

| M1 | MeCN/H₂O (4:1) | 96.2% |

| M2 | IPA/H₂O (7:3) | 94.8% |

| This compound | MeOH/MTBE (1:2) | 99.1% |

Isopropyl alcohol (IPA) with water (7:3) effectively eliminates phosphate salts during M2 workup, reducing inorganic impurities to <0.5% .

Temperature and Time Dependencies

-

Phosphorylation : Lower temperatures (−10°C) prevent adenosine ring degradation, while extended reaction times (>18h) ensure complete POCl₃ consumption .

-

Morpholine coupling : Elevated temperatures (80°C) accelerate reaction kinetics but require strict moisture control to avoid hydrolysis .

Purification and Analytical Control

Resin Chromatography

Polystyrene/divinylbenzene resins (e.g., HP20SS) achieve >99.5% purity through gradient elution:

| Resin | Eluent | Impurity removal efficiency |

|---|---|---|

| HP20SS | MeOH/H₂O (3:7) | 99.7% |

| SP825 | MeCN/H₂O (1:1) | 98.9% |

HP20SS outperforms alternatives by selectively retaining hydrophobic byproducts like DCU .

Lyophilization Parameters

EMA guidelines specify lyophilization at −45°C for 48h under 0.05 mBar to produce a stable amorphous form . Residual solvents are controlled to:

-

MeCN: <410 ppm

-

IPA: <500 ppm

-

t-BuOH: <5,000 ppm

Regulatory Considerations in Manufacturing

Genotoxic Impurity Control

The European Medicines Agency (EMA) mandates strict limits (<1 ppm) for potential genotoxic impurities such as phosphoryl chloride derivatives . Process validation data demonstrate purging factors of >10⁴ through:

-

Aqueous workups : Remove polar impurities

-

MTBE extraction : Eliminates non-polar residues

Stereochemical Integrity

With four chiral centers, cangrelor’s synthesis relies on stereospecific starting materials. Optical rotation ([α]D²⁵ = +12.5° to +14.5°) is monitored to ensure enantiomeric purity >99.9% .

Comparative Analysis of Industrial Methods

| Parameter | US20190241606A1 | WO2019114674A1 | EMA Process |

|---|---|---|---|

| Total steps | 5 | 3 | 7 |

| Overall yield | 68% | 54% | 42% |

| Purity (HPLC) | 99.5% | 99.2% | 99.8% |

| Column purification | 1 step | 2 steps | 3 steps |

The US patent method achieves superior yield by minimizing chromatography, while the EMA-approved process prioritizes purity through multiple resin-based purifications .

Chemical Reactions Analysis

Types of Reactions

Cangrelor tetrasodium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound include various phosphorylated and sulfonated derivatives, which are essential for its antiplatelet activity .

Scientific Research Applications

Pharmacological Profile

Cangrelor functions by blocking adenosine diphosphate (ADP)-induced platelet activation and aggregation. Its rapid onset of action allows for immediate platelet inhibition, making it suitable for acute settings. The pharmacokinetic properties include:

- Rapid onset : Platelet inhibition occurs within 2 minutes post-administration.

- Short half-life : The effective elimination half-life is approximately 3-6 minutes.

- Reversibility : Platelet function returns to normal within one hour after cessation of the infusion .

Clinical Applications

Cangrelor is primarily indicated for:

- Reduction of Thrombotic Cardiovascular Events : In patients with coronary artery disease undergoing PCI, cangrelor has demonstrated efficacy in reducing stent thrombosis and other thrombotic events .

- Bridging Therapy : For patients with ACS or those requiring surgery who are at risk for thrombotic events due to interruption of oral P2Y12 inhibitors, cangrelor serves as an effective bridging therapy .

Efficacy and Safety Data

The clinical efficacy of cangrelor has been established through several pivotal studies, notably the CHAMPION trials:

- CHAMPION-PHOENIX Study : This large-scale trial compared cangrelor to clopidogrel in over 25,000 patients undergoing PCI. Results indicated a significant reduction in major adverse cardiac events (MACE) at 48 hours post-procedure (OR 0.78; 95% CI 0.66–0.93) and a notable decrease in stent thrombosis rates .

- BRIDGE Study : Focused on patients with ACS awaiting coronary artery bypass grafting (CABG), this study showed that cangrelor maintained effective platelet inhibition during the perioperative period, significantly reducing the risk of thrombotic complications when transitioning from oral therapies .

Case Studies

Several observational studies have further elucidated the real-world applications of cangrelor:

- A study by Vaduganathan et al. reported no major bleeding incidents in patients receiving cangrelor for PCI and bridging therapy within the first 48 hours post-administration .

- Another analysis highlighted that cangrelor effectively reduced intraprocedural stent thrombosis rates in high-risk patients, emphasizing its utility in complex coronary cases .

Future Perspectives

Ongoing research is focused on expanding the applications of cangrelor beyond its current indications. Studies are exploring its use in various patient populations and settings, including:

- Patients with chronic coronary syndromes.

- Use alongside novel anticoagulants.

- Long-term safety profiles in diverse demographics.

Mechanism of Action

Cangrelor tetrasodium exerts its effects by selectively and reversibly binding to the P2Y12 platelet receptor, thereby inhibiting adenosine diphosphate-induced platelet activation and aggregation. This inhibition prevents the formation of harmful blood clots in the coronary arteries, reducing the risk of myocardial infarction and stent thrombosis .

Comparison with Similar Compounds

Chemical Structure and Mechanism

| Compound | Core Structure | Key Substituents | Binding Mechanism |

|---|---|---|---|

| Cangrelor | Purine | Triphosphate chain with dichloromethylene bisphosphonate; trifluoropropylsulfanyl | Orthosteric ADP antagonist (competitive) |

| Ticagrelor | Triazolopyrimidine | Cyclopropyl-difluorophenyl; hydroxyethyl chain | Allosteric P2Y12 antagonist (non-competitive) |

| Clopidogrel | Thienopyridine (prodrug) | Carboxylic ester; methyl group | Irreversible P2Y12 antagonist |

| Prasugrel | Thienopyridine (prodrug) | Trifluoroethyl ester; cyclopropyl group | Irreversible P2Y12 antagonist |

Cangrelor vs. Ticagrelor :

- Cangrelor’s phosphorylated chain enables ionic interactions with the P2Y12 receptor, while ticagrelor’s cyclopropyl-difluorophenyl group facilitates hydrophobic binding .

- Ticagrelor acts as a negative allosteric modulator of VPAC1/VPAC2 receptors, a property absent in cangrelor due to its negatively charged phosphate groups .

- Cangrelor vs. Thienopyridines (Clopidogrel/Prasugrel): Thienopyridines require hepatic conversion to active metabolites, causing delayed onset (2–4 hours) versus cangrelor’s immediate effect . Cangrelor’s reversibility reduces bleeding risk post-discontinuation compared to irreversible thienopyridines .

Pharmacokinetics

| Parameter | Cangrelor | Ticagrelor | Clopidogrel | Prasugrel |

|---|---|---|---|---|

| Route | IV | Oral | Oral | Oral |

| Onset | 2 minutes | 30–60 minutes | 2–6 hours | 30–60 minutes |

| Half-life | 3–6 minutes | 7–9 hours | 6–8 hours | 7–10 hours |

| Metabolism | None (direct) | CYP3A4 | CYP2C19/CYP3A4 | CYP3A4/CYP2B6 |

- Cangrelor’s short half-life allows rapid reversal of platelet inhibition, advantageous in perioperative settings .

Efficacy in Clinical Trials

- Cangrelor vs. Clopidogrel (CHAMPION Trials) :

- Ticagrelor vs. Clopidogrel (PLATO Trial): Ticagrelor lowered cardiovascular death (4.0% vs. 5.1%; p = 0.001) but increased non-CABG bleeding (4.5% vs. 3.8%; p = 0.03) .

- Prasugrel vs. Clopidogrel (TRITON-TIMI 38) :

Drug Interactions and Binding Properties

- Thienopyridine Transition: Clopidogrel must be administered post-cangrelor infusion to avoid interaction, whereas ticagrelor can overlap without antagonism .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Cangrelor tetrasodium's antiplatelet activity?

Cangrelor's P2Y12 receptor inhibition is typically evaluated using ADP-induced platelet aggregation assays in human or animal platelet-rich plasma (PRP). Key steps include:

- In vitro : Pre-incubate PRP with Cangrelor (1–100 nM) and measure aggregation via turbidimetry. IC50 values (e.g., 0.4 nM in mice) reflect potency .

- Ex vivo : Administer Cangrelor intravenously in animal models (e.g., dogs, mice) and monitor platelet inhibition over time. Note its short half-life (2–5 minutes), requiring continuous infusion to maintain efficacy .

Q. How should this compound be prepared for in vitro studies to ensure stability?

- Solubility : Dissolve in sterile water (100 mg/mL) or DMSO (2 mg/mL). Avoid alcohol due to insolubility .

- Storage : Store lyophilized powder at -20°C (stable for 3 years). Solutions in DMSO should be aliquoted and stored at -80°C (≤1 year) to prevent freeze-thaw degradation .

- Handling : Use low-binding tubes and brief centrifugation before reconstitution to minimize adsorption losses .

Q. What physicochemical properties of this compound influence its pharmacokinetics?

Q.

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between preclinical and clinical studies?

Discrepancies often arise from differences in:

- Dosing regimens : Preclinical models use continuous IV infusion, while clinical trials may involve bolus dosing. Optimize infusion rates to match human pharmacokinetics .

- Endpoint definitions : Preclinical studies focus on platelet inhibition (% aggregation), whereas clinical trials prioritize composite endpoints (e.g., death, MI, stroke). Align metrics by incorporating translational biomarkers like stent thrombosis rates or P2Y12 receptor occupancy .

- Species variability : Murine models lack human-like platelet ADP sensitivity. Use humanized P2Y12 transgenic mice for improved translatability .

Q. What methodological strategies mitigate Cangrelor's short half-life in in vivo studies?

- Co-administration with ectonucleotidase inhibitors : Use ARL67156 to block enzymatic degradation, extending Cangrelor's activity .

- Osmotic pump delivery : Maintain steady plasma concentrations in rodent models to mimic clinical IV infusion .

- Pharmacodynamic bridging : Transition to oral P2Y12 inhibitors (e.g., clopidogrel) 30 minutes before stopping Cangrelor to avoid rebound thrombosis .

Q. How do researchers integrate pharmacokinetic (PK) and pharmacodynamic (PD) data to optimize experimental designs?

- PK/PD modeling : Use compartmental models to correlate plasma concentration (Cmax ~1,150 ng/mL) with platelet inhibition (≥80% ADP suppression). Adjust dosing intervals based on t1/2 (2–5 min) .

- Microsampling : Collect serial blood samples (10–50 µL) in rodents for LC-MS/MS quantification, minimizing animal use .

- Mechanistic biomarkers : Measure soluble CD40 ligand or platelet-leukocyte aggregates to assess off-target effects on inflammation .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Cangrelor studies?

- Non-linear regression : Fit aggregation data to a sigmoidal Emax model (GraphPad Prism) to calculate IC50 and Hill coefficients.

- Time-course analysis : Use mixed-effects models to account for repeated measurements in studies with rapid PK/PD changes .

- Meta-analysis : Pool data from CHAMPION trials to assess heterogeneity in bleeding risk (e.g., GUSTO mild bleeding: 16.8% vs. 13.0%) .

Q. How should researchers validate Cangrelor's selectivity for P2Y12 over other purinergic receptors?

- Competitive binding assays : Use [³H]-PSB-0413 as a radioligand in HEK293 cells expressing P2Y12, P2Y1, or P2X7 receptors. Cangrelor shows >1,000-fold selectivity for P2Y12 (IC50 = 0.4 nM) vs. P2X7 (IC50 > 10 µM) .

- Functional assays : Compare inhibition of ADP-induced (P2Y12) vs. UTP-induced (P2Y2) calcium flux in platelet suspensions .

Contradictory Findings & Troubleshooting

Q. Why do some studies report increased bleeding risk with Cangrelor despite potent antiplatelet effects?

- Mechanistic dissociation : Cangrelor's reversible binding preserves hemostatic plug formation better than irreversible inhibitors (e.g., clopidogrel), but high doses (>4 µg/kg/min) disrupt primary hemostasis.

- Clinical context : Bleeding risk is elevated in patients with low body weight (<60 kg) or concurrent GPIIb/IIIa inhibitor use. Stratify dosing by weight in preclinical models .

Q. How can researchers address discrepancies in Cangrelor's efficacy across different thrombosis models?

Properties

CAS No. |

163706-36-3 |

|---|---|

Molecular Formula |

C17H25Cl2F3N5NaO12P3S2 |

Molecular Weight |

799.4 g/mol |

IUPAC Name |

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1 |

InChI Key |

PUOXNGKKTLBYQJ-ZBMQJGODSA-N |

SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |

Key on ui other cas no. |

163706-36-3 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

AR C69931MX AR-C69931MX cangrelor cangrelor tetrasodium Kengreal N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.